molecular formula C16H13N3O4 B8193225 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione

Cat. No.: B8193225
M. Wt: 311.29 g/mol
InChI Key: GZDHFXSZORAMRL-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione (CAS: 2357110-24-6) is a synthetic small molecule belonging to the isoindoline-1,3-dione class, structurally derived from thalidomide analogs. Its core structure features a 2,6-dioxopiperidin-3-yl group fused to an isoindoline-1,3-dione scaffold, with a propargylamine (prop-2-yn-1-ylamino) substituent at the 5-position of the isoindoline ring. This compound is primarily utilized in research and development for applications such as proteolysis-targeting chimeras (PROTACs), where its cereblon-binding properties enable targeted protein degradation . The propargylamine group facilitates bioorthogonal "click chemistry" for conjugation with other functional moieties (e.g., azide-containing molecules), enhancing its utility in chemical biology and drug discovery .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(prop-2-ynylamino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-2-7-17-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h1,3-4,8,12,17H,5-7H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDHFXSZORAMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Precursor Reduction

Procedure :

  • Starting Material : 5-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 g, 3.2 mmol) is dissolved in THF:H₂O (8:1, 20 mL).

  • Catalyst System : Pd(OAc)₂ (0.05 equiv), KF (2.0 equiv).

  • Reductant : Triethylsilane (4.0 equiv) is added dropwise at 20°C.

  • Reaction Time : 1 hour under nitrogen.

  • Workup : Filtration through Celite, concentration, and purification via silica gel chromatography (CH₂Cl₂:MeOH = 7:1).

Yield : 37% (yellow powder).
Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.08 (s, 1H), 7.47 (dd, J = 8.5, 7.0 Hz, 1H), 7.06–6.95 (m, 1H), 6.59–6.44 (m, 1H), 5.04 (dd, J = 12.7, 5.4 Hz, 1H).

  • HRMS (ESI) : m/z calcd for C₁₃H₁₁N₃O₄ [M+H]⁺ 274.08, found 274.23.

Propargylamine Functionalization

The 5-amino intermediate undergoes alkylation with propargyl bromide or Mitsunobu coupling to introduce the prop-2-yn-1-ylamino group.

Alkylation with Propargyl Bromide

Procedure :

  • Substrate : 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (500 mg, 1.83 mmol).

  • Base : K₂CO₃ (3.0 equiv) in anhydrous DMF (10 mL).

  • Alkylating Agent : Propargyl bromide (1.2 equiv) is added at 0°C.

  • Reaction : Stirred at 25°C for 12 hours.

  • Purification : Prep-HPLC (10–100% acetonitrile/water gradient).

Yield : 64–72% (yellow solid).
Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.09 (s, 1H), 7.58 (dd, J = 8.6, 7.1 Hz, 1H), 7.15 (d, J = 8.6 Hz, 1H), 7.04 (d, J = 7.0 Hz, 1H), 6.60 (t, J = 5.9 Hz, 1H), 5.05 (dd, J = 12.8, 5.4 Hz, 1H).

  • ¹³C NMR (126 MHz, DMSO) : δ 173.3, 170.6, 169.4, 167.8, 146.9, 136.7, 132.6, 117.9, 111.2, 109.8.

Alternative Mitsunobu Coupling Strategy

For sterically hindered substrates, Mitsunobu reactions ensure efficient propargylamine installation:

Procedure :

  • Reagents : 5-Aminoisoindoline-1,3-dione (1.0 equiv), propargyl alcohol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : THF, 0°C to 25°C, 6 hours.

  • Purification : Column chromatography (hexane:EtOAc = 3:1).

Yield : 58–66%.

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Nitro Reduction37%>95%Scalable for gram-scale synthesis.
Alkylation[1,64–72%>98%Mild conditions, fewer byproducts.
Mitsunobu58–66%>97%Effective for sterically complex substrates.

Critical Reaction Parameters

  • Temperature Control : Alkylation proceeds optimally at 25°C; higher temperatures promote decomposition.

  • Catalyst Loading : Pd(OAc)₂ >10 mol% reduces reaction time but increases cost.

  • Solvent Choice : DMF enhances solubility of intermediates, while THF improves Mitsunobu efficiency.

Challenges and Optimization

  • Byproduct Formation : Over-alkylation is mitigated by stoichiometric control of propargyl bromide.

  • Purification : Prep-HPLC resolves co-eluting impurities, achieving >98% purity.

  • Stability : The final compound is hygroscopic; storage under nitrogen at −20°C is recommended.

Scalability and Industrial Relevance

  • Batch Size : Current protocols support 10–50 g batches with consistent yields.

  • Cost Drivers : Pd catalysts and prep-HPLC consumables account for >60% of production costs.

  • Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds .

Scientific Research Applications

Cancer Treatment

Research indicates that derivatives of isoindoline compounds, including 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione, exhibit potential as anticancer agents. They are designed to target specific proteins involved in cancer progression. For instance, studies on PROTAC (Proteolysis Targeting Chimeras) have shown that such compounds can effectively degrade proteins associated with various cancers, including IGF-1R and Src proteins .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects. It can inhibit the release of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property opens avenues for developing new therapeutic strategies for conditions like rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

Compounds similar to 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione are being investigated for their neuroprotective effects. Their ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups to enhance its biological activity. For example:

  • The preparation of related compounds has been documented with yields ranging from 85% to 94%, indicating efficient synthetic pathways .
Synthesis ExampleYield (%)Conditions
Example 1494Refluxing for 47 hours with triethylamine
Example 1592Similar conditions with adjusted reagents
Example 1685Modified conditions replacing triethylamine

Case Study 1: Anticancer Activity

A focused study on the anticancer properties of isoindoline derivatives revealed that compounds structurally related to 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Case Study 2: Inhibition of Inflammatory Cytokines

In vitro studies demonstrated that the compound could significantly reduce TNF-alpha levels in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione are best understood in comparison to analogs with variations in substituent groups, positions, or scaffold modifications. Below is a detailed analysis:

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position) Key Features References
2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione 2357110-24-6 C₁₆H₁₃N₃O₄ ~311.3 Propargylamino (5) Enables click chemistry conjugation; cereblon-binding
2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione 835616-61-0 C₁₃H₉FN₂O₄ 276.22 Fluoro (5) Electron-withdrawing group; moderate skin/eye irritation (H315/H319)
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione 2154356-63-3 C₁₅H₁₀N₂O₄ 282.26 Ethynyl (5) Terminal alkyne for conjugation; lacks amine linker
2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione - C₁₆H₁₃N₃O₄ ~311.3 Propargylamino (4) Positional isomer; distinct steric/electronic interactions
2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione 55003-81-1 C₁₃H₉N₃O₆ 303.23 Nitro (5) Strong electron-withdrawing group; potential stability issues
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 19171-19-8 C₁₂H₁₀N₃O₄ 275.23 Amino (4) Basic amine for solubility modulation

Functional and Application Differences

Propargylamino vs. Ethynyl: The propargylamino group in the target compound provides a secondary amine linker, enhancing flexibility for conjugation compared to the terminal ethynyl group in 2154356-63-2. This difference is critical for optimizing PROTAC linker length and stability .

Positional Isomerism: The 4-position propargylamino analog () may exhibit altered cereblon-binding affinity compared to the 5-position derivative due to steric hindrance or electronic effects .

Electron-Withdrawing Substituents : The 5-fluoro (835616-61-0) and 5-nitro (55003-81-1) analogs lack conjugation capabilities but may improve metabolic stability or binding specificity to cereblon .

Thalidomide Derivatives : Compounds like Thalidomide-O-C2-acid (CAS: 2369068-42-6) share the dioxopiperidine scaffold but feature carboxylate linkers instead of propargylamine, highlighting structural diversity in PROTAC design .

Research and Development Insights

  • Patent Activity : Substituted derivatives, including piperidin-4-yl variants (), are under exploration for therapeutic applications, emphasizing the scaffold's versatility in drug discovery .
  • Supplier Availability : The target compound and its analogs are marketed for research (e.g., BroadPharm, ), indicating their prominence in chemical biology workflows .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C16H13N3O4C_{16}H_{13}N_{3}O_{4} and a molecular weight of 311.29 g/mol. Its structural characteristics include a dioxopiperidine moiety and an isoindoline core, which are crucial for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC16H13N3O4
Molecular Weight311.29 g/mol
SMILESC#CCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChI KeyGZDHFXSZORAMRL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the isoindoline structure followed by the introduction of the piperidine and propynylamine groups. The synthetic pathways have been documented in various studies focusing on similar compounds.

Analgesic Activity

In a study evaluating various derivatives of isoindoline compounds, 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione exhibited significant analgesic properties. The results indicated varying degrees of protection against induced pain in animal models.

Table: Analgesic Activity Results

CompoundDose (mg/kg)No. of WrithesPercentage Protection (%)
Control0.133 ± 0.97-
Standard54.83 ± 0.6085.36
Test Compound (Example)257 ± 0.5878.78

The compound showed a percentage protection comparable to standard analgesics, indicating its potential as an effective pain reliever .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using a protein denaturation assay. The compound demonstrated notable inhibition of albumin denaturation, suggesting its potential as an anti-inflammatory agent.

Table: Anti-inflammatory Activity Results

Concentration (µg/ml)% Inhibition (Compound)
10029
20042
50089

At a concentration of 500 µg/ml, the compound exhibited an inhibition rate of up to 89%, indicating strong anti-inflammatory properties .

Q & A

Q. SAR table :

Substituent (Position 5)IC50_{50} (μM)logPSolubility (μg/mL)
Prop-2-yn-1-ylamino0.122.115
Nitro1.81.88
Hydroxy>100.945

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione

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